N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, a morpholine ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions to form 2-methoxyphenoxyacetic acid.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Attachment of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction with 2-(4-morpholinyl)ethylamine.
Final assembly and purification: The final compound is assembled through amide bond formation and purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the morpholine ring.
Reduction: Reduction reactions could target the amide bond or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-piperidinyl)ethyl]amino}methyl)phenoxy]acetamide
- N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-pyrrolidinyl)ethyl]amino}methyl)phenoxy]acetamide
Uniqueness
N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This distinguishes it from similar compounds that may contain different heterocyclic rings.
Properties
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.2ClH/c1-20(2,3)22-19(24)15-27-17-6-5-16(13-18(17)25-4)14-21-7-8-23-9-11-26-12-10-23;;/h5-6,13,21H,7-12,14-15H2,1-4H3,(H,22,24);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTFFVFGQXGLCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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